molecular formula C9H7Cl2FO B14053102 1-Chloro-1-(4-chloro-2-fluorophenyl)propan-2-one

1-Chloro-1-(4-chloro-2-fluorophenyl)propan-2-one

Cat. No.: B14053102
M. Wt: 221.05 g/mol
InChI Key: UHXHMEUSWCPVRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-1-(4-chloro-2-fluorophenyl)propan-2-one is an organic compound with a complex structure that includes both chlorine and fluorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(4-chloro-2-fluorophenyl)propan-2-one typically involves the reaction of 4-chloro-2-fluoroacetophenone with chloroacetone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetone. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(4-chloro-2-fluorophenyl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1-Chloro-1-(4-chloro-2-fluorophenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Chloro-1-(4-chloro-2-fluorophenyl)propan-2-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the context of its use, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(4-fluorophenyl)-2-phenylethan-1-one
  • 1-(4-Chloro-2-fluorophenyl)piperazine
  • 1-(5-Chloro-2-hydroxyphenyl)-3-(4-fluorophenyl)-2-propen-1-one

Uniqueness

1-Chloro-1-(4-chloro-2-fluorophenyl)propan-2-one is unique due to its specific combination of chlorine and fluorine atoms attached to the phenyl ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H7Cl2FO

Molecular Weight

221.05 g/mol

IUPAC Name

1-chloro-1-(4-chloro-2-fluorophenyl)propan-2-one

InChI

InChI=1S/C9H7Cl2FO/c1-5(13)9(11)7-3-2-6(10)4-8(7)12/h2-4,9H,1H3

InChI Key

UHXHMEUSWCPVRH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)Cl)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.